N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine
Overview
Description
N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine is a chemical compound characterized by the presence of bromine, nitro, and sulfoximine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine typically involves the reaction of 2,4-dibromo-6-nitroaniline with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the sulfoximine group. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives
Scientific Research Applications
N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The presence of bromine and nitro groups enhances its reactivity and ability to form strong interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-nitrophenol
- 2,6-Dibromo-4-nitroaniline
- 2,4-Dibromo-6-methylphenyl
Uniqueness
N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine is unique due to the presence of the sulfoximine group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
(2,4-dibromo-6-nitrophenyl)imino-dimethyl-oxo-λ6-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2O3S/c1-16(2,15)11-8-6(10)3-5(9)4-7(8)12(13)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAZOPCXEHHGAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=C(C=C(C=C1Br)Br)[N+](=O)[O-])(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.